2-(1-Methanesulfonylethenyl)thiophene
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H8O2S2 |
|---|---|
Molecular Weight |
188.3 g/mol |
IUPAC Name |
2-(1-methylsulfonylethenyl)thiophene |
InChI |
InChI=1S/C7H8O2S2/c1-6(11(2,8)9)7-4-3-5-10-7/h3-5H,1H2,2H3 |
InChI Key |
TWIOPXHUCXCXTA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C(=C)C1=CC=CS1 |
Origin of Product |
United States |
Reaction Pathways and Mechanistic Insights into the Reactivity of 2 1 Methanesulfonylethenyl Thiophene
Elucidating Electrophilic and Nucleophilic Reactivities
The electronic characteristics of 2-(1-Methanesulfonylethenyl)thiophene are dichotomous. The thiophene (B33073) ring, an aromatic heterocycle, is inherently electron-rich and thus prone to electrophilic attack. Conversely, the methanesulfonylethenyl group is a potent electron-withdrawing group, rendering the vinyl system susceptible to nucleophilic attack through conjugate addition.
Electrophilic Aromatic Substitution on the Thiophene Ring
The thiophene ring is known to undergo electrophilic aromatic substitution at a rate greater than that of benzene. nih.govwikipedia.org The sulfur atom's lone pairs contribute to the aromatic π-system, increasing the electron density of the ring and activating it towards electrophiles. nih.gov Substitution on a 2-substituted thiophene ring is directed by the nature of the substituent. The methanesulfonylethenyl group, being electron-withdrawing, is expected to deactivate the thiophene ring towards electrophilic attack to some extent. However, electrophilic substitution is still anticipated to occur, primarily at the C5 position, which is para-like to the substituent and generally the most reactive position in 2-substituted thiophenes for this type of reaction. nih.gov
Typical electrophilic aromatic substitution reactions that this compound could undergo include:
Halogenation: Reaction with bromine or chlorine in the presence of a Lewis acid would likely yield the 5-halo derivative.
Nitration: Treatment with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group at the C5 position.
Sulfonation: Reaction with fuming sulfuric acid would lead to the corresponding 5-sulfonic acid.
Friedel-Crafts Acylation and Alkylation: These reactions, catalyzed by Lewis acids, would also be expected to occur at the C5 position, though the deactivating nature of the vinyl sulfone group might necessitate harsher reaction conditions. wikipedia.org
The mechanism for these substitutions would follow the classical arenium ion pathway, where the electrophile attacks the π-system of the thiophene ring to form a resonance-stabilized carbocation intermediate (the sigma complex), followed by deprotonation to restore aromaticity.
Conjugate Addition Reactions to the Ethenyl Sulfone Acceptor
The vinyl sulfone moiety is a well-established Michael acceptor, readily undergoing conjugate addition reactions with a wide variety of nucleophiles. nih.gov The strong electron-withdrawing capacity of the sulfonyl group polarizes the carbon-carbon double bond, making the β-carbon electrophilic and highly susceptible to attack by soft nucleophiles. researchgate.net
A diverse range of nucleophiles can be expected to react with this compound in a conjugate addition fashion:
| Nucleophile Type | Example | Expected Product Structure |
| Thiols | Thiophenol | 2-(1-Methanesulfonyl-2-(phenylthio)ethyl)thiophene |
| Amines | Piperidine | 2-(1-Methanesulfonyl-2-(piperidin-1-yl)ethyl)thiophene |
| Grignard Reagents | Phenylmagnesium bromide | 2-(1-Methanesulfonyl-2-phenylethyl)thiophene |
| Enolates | Diethyl malonate anion | Diethyl 2-(1-(thiophen-2-yl)-2-methanesulfonylethyl)malonate |
The reaction is typically catalyzed by a base, which serves to deprotonate the nucleophile, increasing its reactivity. The mechanism involves the attack of the nucleophile on the β-carbon of the vinyl sulfone, forming a resonance-stabilized carbanion intermediate. This intermediate is then protonated, usually by the solvent or a mild acid added during workup, to yield the final 1,4-adduct. srce.hr
Cycloaddition Reactions Involving the Vinyl Sulfone System
The electron-deficient nature of the double bond in the vinyl sulfone system makes it an excellent dienophile in Diels-Alder reactions ([4+2] cycloadditions) and a dipolarophile in 1,3-dipolar cycloadditions. rsc.orgrsc.orglibretexts.org
In a Diels-Alder reaction, this compound would be expected to react with electron-rich dienes. For example, reaction with a diene like 2,3-dimethyl-1,3-butadiene (B165502) would yield a substituted cyclohexene (B86901) ring. The regioselectivity and stereoselectivity of such reactions are governed by frontier molecular orbital (FMO) theory, with the interaction between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile being crucial. libretexts.org
As a dipolarophile, this compound would react with various 1,3-dipoles, such as azides, nitrile oxides, and nitrones, to form five-membered heterocyclic rings. For instance, reaction with an azide (B81097) would lead to the formation of a triazoline, which could then potentially rearrange or eliminate to form other heterocyclic systems.
Investigations of Reaction Kinetics and Intermediates
The kinetics of electrophilic aromatic substitution would likely follow a second-order rate law, being first order in both the thiophene derivative and the electrophile. The rate would be influenced by the nature of the electrophile and the reaction conditions (solvent, temperature, catalyst).
For conjugate addition reactions, the kinetics can be more complex and may depend on the nature of the nucleophile and the catalyst. The rate-determining step is typically the initial attack of the nucleophile on the vinyl sulfone. The formation of the resonance-stabilized carbanion intermediate is a key step in the reaction pathway. This intermediate can, in principle, be detected by spectroscopic methods under appropriate conditions (e.g., low temperature NMR).
Spectroscopic and Computational Studies on Reaction Mechanisms
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be indispensable for characterizing the products of the reactions described above and for elucidating reaction mechanisms. For instance, in situ NMR could be used to monitor the progress of a reaction and to detect any transient intermediates.
Computational chemistry, particularly Density Functional Theory (DFT), would be a powerful tool for investigating the reaction mechanisms in more detail. DFT calculations could be used to:
Model the transition state structures for electrophilic substitution, conjugate addition, and cycloaddition reactions.
Calculate the activation energies for different reaction pathways, thereby predicting the most favorable pathway and the expected regioselectivity and stereoselectivity.
Analyze the electronic structure of the reactants, intermediates, and transition states to provide a deeper understanding of the factors controlling reactivity.
Exploration of 2 1 Methanesulfonylethenyl Thiophene Derivatives and Analogues
Structural Modifications on the Thiophene (B33073) Nucleus
The thiophene ring is an electron-rich aromatic system, yet its reactivity in 2-(1-Methanesulfonylethenyl)thiophene is significantly influenced by the strongly electron-withdrawing nature of the 1-methanesulfonylethenyl substituent. This group deactivates the ring towards electrophilic aromatic substitution compared to unsubstituted thiophene and directs incoming electrophiles primarily to the 4- and 5-positions.
Halogenation and Alkylation Studies
The introduction of halogen atoms or alkyl groups onto the thiophene nucleus can systematically alter the steric and electronic properties of the molecule.
Halogenation: The halogenation of thiophene is a well-established process that occurs readily. iust.ac.ir For a deactivated ring system like this compound, controlled conditions are necessary to achieve selective monohalogenation. Reagents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) in solvents like acetic acid or tetrahydrofuran (B95107) are commonly employed for bromination and chlorination, respectively. Iodination can be achieved using N-iodosuccinimide. jcu.edu.au Due to the directing effect of the vinyl sulfone group, substitution is expected to occur preferentially at the C5 position.
Alkylation: Friedel-Crafts alkylation of thiophene can be challenging due to the potential for polymer formation, a risk that is mitigated by the deactivating vinyl sulfone group. iust.ac.ir Milder conditions, such as using less reactive olefins in the presence of acid catalysts, can lead to the introduction of alkyl groups. researchgate.net These reactions would also likely show a preference for substitution at the less hindered C5 position. The alkylation pattern can significantly influence the solubility and morphology of resulting materials, such as polymers. mdpi.com
| Reaction Type | Typical Reagents | Expected Major Product Position | Reference |
|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS), Acetic Acid | 5-bromo | jcu.edu.au |
| Chlorination | N-Chlorosuccinimide (NCS), THF | 5-chloro | jcu.edu.au |
| Iodination | N-Iodosuccinimide (NIS), Acetic Acid | 5-iodo | jcu.edu.au |
| Alkylation | Olefins, Acid Catalyst (e.g., H₃PO₄) | 5-alkyl | researchgate.net |
Introduction of Electron-Withdrawing/Donating Groups
Modulating the electronic nature of the thiophene ring can be achieved by introducing additional electron-withdrawing groups (EWGs) or electron-donating groups (EDGs).
Electron-Withdrawing Groups (EWGs): The introduction of a second EWG, such as a nitro (-NO₂) or cyano (-CN) group, would further decrease the electron density of the thiophene ring. researchgate.net Nitration of thiophene requires careful conditions, such as the use of acetyl nitrate, to avoid explosive reactions. iust.ac.ir The presence of two deactivating groups makes the resulting compound a potent dienophile for cycloaddition reactions. researchgate.net In the context of polymer chemistry, incorporating EWGs into the polymer backbone can lower the energy levels of the molecular orbitals, which is a key strategy in designing materials for organic electronics. rsc.org
Electron-Donating Groups (EDGs): The introduction of EDGs, such as alkoxy (-OR) or alkylamino (-NHR) groups, would counteract the deactivating effect of the vinyl sulfone moiety. This would increase the electron density of the ring, making it more susceptible to electrophilic attack and potentially altering the regioselectivity of subsequent reactions.
| Group Type | Example Group | Effect on Ring Electron Density | Impact on Electrophilic Substitution | Reference |
|---|---|---|---|---|
| Electron-Withdrawing | -NO₂ (Nitro) | Decrease | Strong deactivation | researchgate.net |
| Electron-Withdrawing | -CN (Cyano) | Decrease | Deactivation | researchgate.net |
| Electron-Donating | -OCH₃ (Methoxy) | Increase | Activation | |
| Electron-Donating | -CH₃ (Methyl) | Increase | Weak activation | mdpi.com |
Variations in the Sulfonyl Group
The methanesulfonyl moiety (-SO₂CH₃) plays a crucial role in activating the vinyl group for Michael additions. By replacing the methyl group with other organic fragments, the steric and electronic properties of the Michael acceptor can be fine-tuned. For instance, replacing the methyl group with a larger alkyl chain or an aromatic ring (e.g., a phenyl group to form a phenyl vinyl sulfone derivative) can be accomplished by starting the synthesis with the corresponding sulfonyl chloride. These modifications can influence the reactivity of the vinyl group and the physical properties, such as the glass transition temperature, of any resulting polymers. nih.gov
| Substituent (R) | Name of Analogue | Potential Impact | Reference |
|---|---|---|---|
| Ethyl (-CH₂CH₃) | 2-(1-Ethanesulfonylethenyl)thiophene | Slight increase in steric bulk | rsc.org |
| Phenyl (-C₆H₅) | 2-(1-Benzenesulfonylethenyl)thiophene | Increased steric bulk, potential for π-π interactions | rsc.org |
| Trifluoromethyl (-CF₃) | 2-(1-Trifluoromethanesulfonylethenyl)thiophene | Increased electrophilicity of the vinyl group |
Design and Synthesis of Fused Heterocyclic Systems Incorporating the Thiophene-Vinyl Sulfone Motif
The thiophene-vinyl sulfone scaffold is a valuable building block for constructing more complex, fused heterocyclic systems. The electron-deficient double bond can readily participate as a dienophile or a Michael acceptor in annulation reactions.
For example, reaction with bifunctional nucleophiles can lead to the formation of new rings fused to the thiophene core. A reaction with a hydrazine (B178648) derivative could yield a fused pyrazole (B372694) system, while reaction with a hydroxylamine (B1172632) could form a fused isoxazoline. Such synthetic strategies are employed to create novel molecular architectures with potential applications in materials science and as pharmacophores. rsc.orgingentaconnect.com The synthesis of thiophene-fused π-systems is an active area of research for developing new organic semiconductors. nih.gov
| Reactant | Reaction Type | Resulting Fused Ring System | Reference |
|---|---|---|---|
| Hydrazine (H₂N-NH₂) | Michael Addition / Cyclization | Thieno[c]pyrazole | rsc.org |
| 1,3-Dipoles (e.g., Nitrile Oxides) | [3+2] Cycloaddition | Thieno-fused Isoxazole | rsc.org |
| Dienes (e.g., Isoprene) | Diels-Alder [4+2] Cycloaddition | Thieno-fused Cyclohexene (B86901) | researchgate.net |
Oligomerization and Polymerization Studies of Thiophene Vinyl Sulfone Monomers
The vinyl group in this compound makes it a suitable monomer for polymerization. The electron-deficient nature of the double bond, due to the adjacent sulfonyl group, dictates the types of polymerization it can undergo.
Anionic Polymerization: Vinylthiophenes, analogous to styrene, can undergo anionic polymerization. acs.org The presence of the sulfonyl group would further stabilize the propagating carbanion, potentially allowing for living anionic polymerization under controlled conditions to produce polymers with well-defined molecular weights and narrow distributions.
Thiol-Michael Addition Polymerization: Vinyl sulfones are exceptionally reactive Michael acceptors towards thiols, reacting more rapidly and selectively than analogous acrylates. rsc.org This high reactivity can be exploited in step-growth polymerization. When a difunctional thiol is reacted with a divinyl sulfone monomer, a linear polymer is formed. Using multifunctional thiols and/or vinyl sulfones leads to the formation of crosslinked polymer networks. nih.gov These thiol-Michael reactions are highly efficient, proceed under mild conditions, and result in polymers with high glass transition temperatures and improved hydrolytic stability compared to ester-based networks. nih.gov
| Polymerization Method | Mechanism | Key Features | Resulting Polymer Type | Reference |
|---|---|---|---|---|
| Anionic Polymerization | Chain-growth | Requires anionic initiator (e.g., n-BuLi) | Poly(vinylthiophene sulfone) | acs.org |
| Thiol-Michael Addition | Step-growth | Reaction with multifunctional thiols, base or nucleophile catalyzed | Poly(thioether sulfone) | nih.govnih.gov |
Theoretical and Computational Chemistry of 2 1 Methanesulfonylethenyl Thiophene
Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Charge Distribution Analysis
The electronic structure of 2-(1-Methanesulfonylethenyl)thiophene is largely dictated by the interplay between the electron-rich thiophene (B33073) ring and the electron-withdrawing methanesulfonyl group, mediated by the vinyl linker. Density Functional Theory (DFT) calculations are a common method to explore these properties. For instance, calculations at the B3LYP/6-31G* level of theory can provide insights into the molecular orbitals. figshare.cominpressco.com
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic behavior of a molecule. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. In this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, while the LUMO is anticipated to be distributed over the electron-deficient vinyl sulfone moiety. This separation of frontier orbitals is characteristic of donor-acceptor systems and is crucial for understanding intramolecular charge transfer (ICT) processes. mdpi.com
Mulliken population analysis is a method used to estimate the partial atomic charges within a molecule, providing a picture of the charge distribution. wikipedia.orgresearchgate.net In this compound, the sulfur and oxygen atoms of the sulfone group are expected to carry significant negative charges due to their high electronegativity, while the sulfur atom in the thiophene ring is likely to be less negative or even slightly positive. The carbon atoms of the vinyl group will exhibit a polarization due to the influence of the sulfonyl group. This charge distribution is critical in determining the molecule's reactivity, particularly towards nucleophilic or electrophilic attack. researchgate.net
Table 1: Hypothetical Calculated Electronic Properties of this compound
| Property | Calculated Value | Description |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital. |
| LUMO Energy | -2.0 eV | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | 4.5 eV | Energy difference between HOMO and LUMO. |
Note: The values in this table are hypothetical and for illustrative purposes, as specific computational studies for this compound were not found in the reviewed literature.
Spectroscopic Property Prediction (NMR, IR, UV-Vis) and Validation
Computational methods are invaluable for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with good accuracy using the Gauge-Invariant Atomic Orbital (GIAO) method within DFT. nih.gov For this compound, the protons on the thiophene ring are expected to resonate in the aromatic region, with their specific shifts influenced by the electron-withdrawing vinyl sulfone group. The vinyl protons will show characteristic shifts and coupling constants. The methyl protons of the sulfonyl group would appear as a singlet in the upfield region. Similarly, the ¹³C NMR spectrum would show distinct signals for the thiophene, vinyl, and methyl carbons. Comparison of calculated shifts with experimental data for related thiophene derivatives can validate the computational methodology. nih.govrsc.org
IR Spectroscopy: The infrared (IR) spectrum is determined by the vibrational modes of the molecule. DFT calculations can predict these vibrational frequencies. iosrjournals.org For this compound, characteristic vibrational bands would include C-H stretching of the thiophene ring and the vinyl group, C=C stretching of the vinyl and thiophene moieties, and strong symmetric and asymmetric stretching of the S=O bonds in the sulfone group. mdpi.comresearchgate.net The calculated spectrum can be compared with experimental FT-IR data to confirm the molecular structure. nist.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the primary tool for simulating UV-Vis absorption spectra. researchgate.netrsc.org The electronic transitions, particularly the HOMO to LUMO transition, determine the absorption wavelengths. For this compound, the intramolecular charge transfer character from the thiophene donor to the vinyl sulfone acceptor is expected to give rise to a significant absorption band. The position of this band can be influenced by the solvent polarity. mdpi.comresearchgate.net
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectrum | Predicted Peak/Shift | Assignment |
| ¹H NMR (ppm) | 7.0-7.8 | Thiophene ring protons |
| ¹H NMR (ppm) | 6.5-7.0 | Vinyl protons |
| ¹H NMR (ppm) | 3.1 | Methanesulfonyl protons |
| ¹³C NMR (ppm) | 125-145 | Thiophene and vinyl carbons |
| IR (cm⁻¹) | ~1300 & ~1150 | Asymmetric & Symmetric SO₂ stretch |
| UV-Vis (nm) | ~280 | π → π* transition |
Note: The values in this table are hypothetical and for illustrative purposes, as specific computational studies for this compound were not found in the reviewed literature.
Aromaticity Assessment of the Thiophene Ring in the Context of Vinyl Sulfone Substitution
Thiophene is an aromatic heterocycle, and the degree of its aromaticity can be influenced by substituents. The electron-withdrawing nature of the vinyl sulfone group is expected to decrease the electron density of the thiophene ring, which could impact its aromaticity. Computational methods provide quantitative measures of aromaticity.
The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index. It evaluates the bond length alternation in a ring system; a value closer to 1 indicates higher aromaticity. By calculating the optimized geometry of this compound, the HOMA index for the thiophene ring can be determined.
Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding at the center of a ring. A more negative NICS value generally indicates a higher degree of aromaticity. NICS calculations for the thiophene ring in this molecule would provide insight into the effect of the vinyl sulfone substituent on the ring current and thus its aromatic character.
For substituted thiophenes, it is generally observed that electron-withdrawing groups tend to decrease the aromaticity of the thiophene ring. Therefore, it is anticipated that the HOMA value for the thiophene ring in this compound would be slightly less than that of unsubstituted thiophene, and the NICS value would be less negative.
Reaction Mechanism Simulations and Transition State Characterization
Vinyl sulfones are known to be excellent Michael acceptors, readily undergoing conjugate addition reactions with nucleophiles. nih.gov The reaction of this compound with a nucleophile is a prime candidate for computational investigation to elucidate the reaction mechanism and characterize the transition state.
DFT calculations can be used to map the potential energy surface of the reaction. This involves locating the structures of the reactants, the transition state, and the products. The transition state is a first-order saddle point on the potential energy surface, and its structure provides crucial information about the geometry of the reacting species at the point of highest energy along the reaction coordinate.
The activation energy of the reaction, which is the energy difference between the reactants and the transition state, can be calculated. A lower activation energy implies a faster reaction rate. For the Michael addition to this compound, the nucleophile attacks the β-carbon of the vinyl group. The transition state would involve the partial formation of the new bond between the nucleophile and the β-carbon, and the partial breaking of the C=C double bond. Vibrational frequency calculations are performed on the transition state structure to confirm that it has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org
Exploration of Non-Linear Optical (NLO) Properties in Thiophene-Vinyl Sulfone Frameworks
Molecules with a donor-π-acceptor (D-π-A) framework often exhibit significant non-linear optical (NLO) properties. The this compound molecule, with its electron-donating thiophene ring and electron-accepting vinyl sulfone group connected by a π-conjugated vinyl bridge, fits this description. nih.gov
The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. Computational chemistry, particularly DFT, can be used to calculate the hyperpolarizability of molecules. researchgate.netuobasrah.edu.iqresearchgate.net A large β value is desirable for materials used in applications such as frequency doubling of light.
For this compound, the intramolecular charge transfer from the thiophene ring to the vinyl sulfone group upon electronic excitation is expected to lead to a significant change in the dipole moment, which is a major contributor to a large hyperpolarizability. Computational studies on similar thiophene-based D-π-A systems have shown that the nature of the donor, acceptor, and the π-linker all play a crucial role in determining the magnitude of the NLO response. mdpi.comresearchgate.net The theoretical prediction of a substantial first hyperpolarizability for this molecule would suggest its potential for use in the development of new NLO materials.
Strategic Applications of this compound in Modern Organic Synthesis
Therefore, it is not possible to provide a scientifically accurate and thorough article on the following topics for this specific compound:
Strategic Applications of 2 1 Methanesulfonylethenyl Thiophene in Modern Organic Synthesis
Asymmetric Synthesis Applications
General principles of reactivity for vinyl sulfones suggest potential roles as Michael acceptors and dienophiles in cycloaddition reactions. nih.gov However, without specific documented examples and research findings for 2-(1-Methanesulfonylethenyl)thiophene, any discussion would be speculative and would not meet the required standards of scientific accuracy and adherence to the user's strict instructions.
Further research and publication in the field of organic chemistry may, in the future, provide the necessary information to address the strategic applications of this particular compound.
Future Perspectives and Challenges in Research on 2 1 Methanesulfonylethenyl Thiophene
Advancements in Sustainable Synthesis Protocols
The future synthesis of 2-(1-Methanesulfonylethenyl)thiophene and its derivatives will increasingly prioritize green chemistry principles to minimize environmental impact and improve efficiency. Current synthetic routes to thiophenes and vinyl sulfones often rely on traditional methods that may involve harsh reagents or generate significant waste. nih.govresearchgate.net Future research is expected to focus on developing more sustainable and atom-economical protocols.
Key areas for advancement include:
Catalyst-Free and Solvent-Free Reactions: Exploration of multicomponent reactions under solvent-free conditions or in environmentally benign solvents like water or polyethylene (B3416737) glycol could offer greener alternatives. researchgate.net For instance, adapting the Gewald reaction, a one-pot synthesis of 2-aminothiophenes, could provide a sustainable route to functionalized precursors. researchgate.net
Bio-based Feedstocks: A significant long-term goal is the synthesis of thiophenes from renewable biomass. Recent work has demonstrated the synthesis of thiophene (B33073) diesters from biomass-derived methyl levulinate and elemental sulfur, a surplus byproduct of the fossil fuel industry. nih.gov Adapting such pathways to produce the specific backbone of this compound represents a major but valuable challenge.
Flow Chemistry: Continuous flow synthesis offers improved safety, scalability, and control over reaction parameters compared to batch processes. Developing a flow protocol for the synthesis could enable more efficient and sustainable production. researchgate.net
Photoredox and Electrochemical Synthesis: Modern synthetic methods like photoredox and electrochemical transformations can provide access to reactive intermediates under mild conditions, often avoiding the need for stoichiometric reagents. rsc.org Investigating these methods for the construction of the vinyl sulfone moiety or the thiophene core is a promising research avenue.
Table 1: Comparison of Potential Synthesis Strategies
| Synthesis Strategy | Traditional Approach | Proposed Sustainable Approach | Key Advantages of Sustainable Approach |
|---|---|---|---|
| Thiophene Ring Formation | Condensation reactions with harsh bases/solvents. researchgate.net | One-pot multicomponent reactions; synthesis from biomass-derived feedstocks. researchgate.netnih.gov | Reduced waste, use of renewable resources, improved atom economy. |
| Vinyl Sulfone Formation | Wittig-type reactions or elimination reactions requiring strong bases. nih.gov | Photoredox or electrochemical methods. rsc.org | Milder reaction conditions, higher functional group tolerance. |
Unveiling Novel Reactivity Modes
The vinyl sulfone group is a potent electrophile, primarily known for its reactivity in thiol-Michael addition reactions. rsc.orgresearchgate.net This reactivity has been exploited to create covalent inhibitors of enzymes, particularly cysteine proteases. nih.gov However, the chemical potential of this compound extends beyond this single reaction mode. Future research should aim to uncover and harness novel reactivity patterns.
Promising areas of exploration include:
Reversible Covalent Interactions: While vinyl sulfones typically form irreversible covalent bonds with thiols, quantum-chemical calculations suggest that their reactivity can be modulated to achieve reversible interactions. rsc.org Designing derivatives of this compound that can engage in reversible reactions would be a significant advance for developing adaptable chemical probes and modulators.
Cycloaddition Reactions: As a substituted alkene, the vinyl group could participate in various cycloaddition reactions, providing rapid access to complex carbocyclic and heterocyclic scaffolds. Investigating its potential in [2+2], [3+2], and [4+2] cycloadditions would expand its synthetic utility.
Radical-Mediated Transformations: Radical reactions offer unique pathways for bond formation. The radical-mediated thiodesulfonylation of vinyl sulfones has been shown to produce vinyl sulfides. nih.gov Exploring the susceptibility of this compound to a broader range of radical additions and cyclizations could lead to novel molecular architectures.
Catalytic Asymmetric Reactions: Developing catalytic enantioselective additions to the vinyl sulfone moiety would enable the synthesis of chiral thiophene derivatives, which are of high value in medicinal chemistry.
Table 2: Known and Potential Reactivity of the Vinyl Sulfone Moiety
| Reaction Type | Known Examples in Vinyl Sulfones | Potential Application for this compound |
|---|---|---|
| Thiol-Michael Addition | Irreversible covalent modification of cysteine. nih.govrsc.org | Development of targeted covalent inhibitors and biological probes. |
| Reversible Thiol Addition | Theoretically predicted and demonstrated in modified systems. rsc.org | Creation of dynamic chemical systems and reversible enzyme inhibitors. |
| Radical Thiodesulfonylation | Reaction with aryl thiols to form vinyl sulfides. nih.gov | Synthesis of novel sulfur-containing thiophene derivatives. |
| Cycloaddition | Participation as a dienophile or dipolarophile. | Rapid construction of complex polycyclic thiophene structures. |
High-Throughput Experimentation and Data-Driven Discovery
High-throughput experimentation (HTE) is a powerful tool for accelerating chemical research by enabling the rapid, parallel execution of large numbers of experiments. nih.govanalytical-sales.com Applying HTE to the study of this compound can significantly expedite the discovery of optimal synthesis conditions and new reactions.
Future research should leverage HTE for:
Reaction Optimization: HTE platforms can be used to rapidly screen a wide array of catalysts, ligands, solvents, and bases to identify optimal conditions for the synthesis of this compound and its derivatives. cea.frresearchgate.net This miniaturized approach saves time and conserves precious starting materials. nih.gov
Reactivity Profiling: Screening the reactivity of this compound against large libraries of nucleophiles or reaction partners can quickly map its chemical behavior and identify novel transformations.
Data-Driven Modeling: The large datasets generated from HTE can be used to train machine learning (ML) algorithms. researchgate.net These models can predict reaction outcomes, suggest new experimental conditions, and guide the discovery of novel thiophene-based compounds with desired properties, merging experimental work with data-driven discovery. researchgate.net
Table 3: Hypothetical HTE Workflow for Reactivity Screening
| Step | Action | Technology/Method | Desired Outcome |
|---|---|---|---|
| 1. Array Preparation | Dispense this compound and a diverse library of nucleophiles into a 96-well plate. | Liquid handling robotics. nih.gov | Miniaturized reaction array. |
| 2. Reaction Execution | Incubate the plate under various temperature and solvent conditions. | Parallel reaction blocks. | Generation of a product library. |
| 3. Analysis | Rapidly analyze each well for product formation and yield. | High-throughput UPLC-MS. nih.gov | Quantitative reactivity data. |
| 4. Data Modeling | Feed the dataset into a machine learning algorithm. researchgate.net | ML software (e.g., Python libraries). | A predictive model of reactivity. |
In Silico Design of New Thiophene-Vinyl Sulfone Structures
Computational chemistry and in silico modeling are indispensable tools for modern drug discovery and materials design. researchgate.net These methods can predict molecular properties, guide synthetic efforts, and rationalize experimental observations, thereby reducing the time and cost of research and development.
For this compound, in silico approaches can be applied to:
Predict Reactivity: Quantum mechanics calculations, such as Density Functional Theory (DFT), can be used to model the electronic structure of the molecule. This allows for the prediction of its reactivity towards different reagents, complementing the experimental work in section 7.2.
Structure-Based Drug Design: If a biological target is identified, molecular docking can be used to predict the binding interactions of this compound and its analogs within the active site. researchgate.netnih.gov This is particularly relevant for designing targeted covalent inhibitors, where docking can model the formation of the covalent bond.
ADMET Profiling: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of newly designed derivatives. researchgate.net This early-stage assessment helps prioritize compounds with favorable drug-like properties for synthesis.
Design of Novel Scaffolds: Computational methods can be used to design entirely new thiophene-vinyl sulfone structures with tailored electronic properties or specific geometries for applications in materials science or as highly selective pharmacological agents. mdpi.com
Table 4: Application of In Silico Methods
| Computational Method | Research Objective | Predicted Parameters |
|---|---|---|
| Density Functional Theory (DFT) | Predict chemical reactivity and stability. | Frontier molecular orbital energies (HOMO/LUMO), bond dissociation energies. |
| Molecular Docking | Elucidate binding mode with biological targets (e.g., enzymes). nih.gov | Binding affinity scores, protein-ligand interactions (H-bonds, hydrophobic contacts). |
| Molecular Dynamics (MD) Simulation | Assess the stability of protein-ligand complexes. nih.gov | Conformational stability (RMSD), flexibility (RMSF). |
| ADMET Prediction | Evaluate drug-likeness and potential liabilities. researchgate.net | Solubility, permeability, metabolic stability, potential toxicity. |
Methodological Innovations in Characterization and Analysis
As new derivatives of this compound are synthesized and their applications explored, the need for advanced analytical techniques for their characterization and quantification will grow. While standard methods like NMR and mass spectrometry are fundamental, future research will benefit from methodological innovations. researchgate.net
Key areas for development include:
Real-Time Reaction Monitoring: The implementation of in-situ analytical techniques, such as process analytical technology (PAT) using Raman or IR spectroscopy, could allow for real-time monitoring of reactions involving this compound. This would provide detailed kinetic data and a deeper understanding of reaction mechanisms.
Sensitive Detection in Biological Matrices: For applications as a chemical probe or potential therapeutic, developing highly sensitive and selective analytical methods, such as advanced liquid chromatography-mass spectrometry (LC-MS/MS) assays, will be crucial for quantifying the compound and its metabolites in complex biological samples.
Advanced Structural Analysis: While routine, single-crystal X-ray diffraction provides definitive structural confirmation and invaluable insight into the molecule's three-dimensional shape and intermolecular interactions in the solid state. nih.govmdpi.com Studying how substitutions on the thiophene or vinyl sulfone moieties affect crystal packing can inform the design of crystalline materials.
Chromatographic Method Development: Developing fast and efficient high-performance liquid chromatography (HPLC) methods is essential for monitoring the purity of synthetic products and for quantitative studies, particularly in the context of desulfurization or environmental analysis where thiophenic compounds are relevant. mdpi.com
Q & A
Basic Research Questions
Q. What are the optimal electrophilic substitution strategies for synthesizing 2-substituted thiophene derivatives like 2-(1-Methanesulfonylethenyl)thiophene?
- Methodology : Utilize Friedel-Crafts acylation with SnCl₄ as a catalyst to introduce substituents at the 2-position of thiophene. Sulfonation with cold, concentrated H₂SO₄ is also effective for functionalization . For methanesulfonylethenyl groups, employ a two-step approach: (1) introduce a vinyl sulfonyl moiety via nucleophilic addition, followed by (2) regioselective substitution at the 2-position using controlled reaction conditions (e.g., low temperature, inert atmosphere) .
Q. How can researchers ensure purity and structural fidelity during the synthesis of this compound?
- Methodology : Combine column chromatography (silica gel, ethyl acetate/hexane gradient) with spectroscopic validation. Use ¹H/¹³C NMR to confirm substitution patterns and FT-IR to verify sulfonyl group incorporation. Cross-check melting points and HPLC retention times against literature data for intermediates .
Q. What experimental parameters influence the regioselectivity of alkylation or acylation in thiophene derivatives?
- Methodology : Key factors include:
- Catalyst choice : SnCl₄ favors 2-substitution in Friedel-Crafts reactions, while bulky catalysts may lead to 3-position byproducts .
- Reaction temperature : Lower temperatures (−10°C to 0°C) enhance 2-substitution selectivity .
- Solvent polarity : Polar aprotic solvents (e.g., DCM) stabilize transition states for 2-position attack .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound for materials science applications?
- Methodology : Perform DFT calculations (B3LYP/6-311++G(d,p)) to analyze frontier molecular orbitals (HOMO-LUMO gaps), global reactivity descriptors (electrophilicity index), and charge transfer dynamics. Compare computed UV-Vis spectra with experimental data to validate electronic transitions .
Q. What spectroscopic techniques resolve structural ambiguities in substituted thiophenes, such as positional isomerism?
- Methodology : Use 2D NMR (COSY, NOESY) to distinguish between 2- and 3-substituted isomers. For sulfonyl groups, employ XPS to confirm sulfur oxidation states. Raman spectroscopy can differentiate conjugation patterns in the thiophene ring .
Q. How does this compound mediate electronic coupling in polymer-based optoelectronic devices?
- Methodology : Incorporate the compound into donor-acceptor copolymers via Pd-catalyzed cross-coupling (e.g., Stille or Suzuki reactions). Evaluate charge transport using cyclic voltammetry (HOMO/LUMO levels) and transient absorption spectroscopy (exciton diffusion lengths). Device efficiency correlates with the compound’s π-conjugation length and sulfonyl group electron-withdrawing effects .
Q. What in vitro assays validate the bioactivity of this compound derivatives, such as antimicrobial potential?
- Methodology : Test derivatives against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via broth microdilution (MIC/MBC assays). Correlate activity with substituent electronegativity; sulfonyl groups enhance membrane permeability .
Q. How does integration of this compound into conjugated polymers affect their photovoltaic performance?
- Methodology : Synthesize copolymers with benzodithiophene (BDT) units. Characterize via GPC (molecular weight), AFM (morphology), and J-V curves (PCE). The sulfonyl group improves electron affinity, reducing recombination losses in organic solar cells .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
